An In-depth Technical Guide to 2-Furoyl Chloride: Chemical Structure and Properties
An In-depth Technical Guide to 2-Furoyl Chloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl chloride is a heterocyclic acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its bifunctional nature, combining the reactivity of an acyl chloride with the aromatic character of the furan ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
2-Furoyl chloride consists of a furan ring substituted at the 2-position with a carbonyl chloride group.
Table 1: Chemical Identifiers for 2-Furoyl Chloride
| Identifier | Value |
| IUPAC Name | Furan-2-carbonyl chloride[2] |
| Synonyms | 2-Furancarbonyl chloride, α-Furoic chloride, Pyromucyl chloride[3] |
| CAS Number | 527-69-5[2] |
| Chemical Formula | C₅H₃ClO₂[2] |
| Molecular Weight | 130.53 g/mol [2] |
| SMILES | C1=COC(=C1)C(=O)Cl[2] |
| InChI Key | OFTKFKYVSBNYEC-UHFFFAOYSA-N[2] |
Physicochemical Properties
2-Furoyl chloride is a colorless to yellow or brown liquid with a pungent odor.[4][5] It is a corrosive substance and is sensitive to moisture.[5]
Table 2: Physicochemical Properties of 2-Furoyl Chloride
| Property | Value |
| Appearance | Clear yellow to brown liquid |
| Melting Point | -2 °C[2] |
| Boiling Point | 173-174 °C[5] |
| Density | 1.324 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.531[5] |
| Flash Point | 85 °C (185 °F)[4] |
| Solubility | Soluble in ether and chloroform; decomposes in hot water and ethanol.[4] |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-furoyl chloride.
Table 3: Spectroscopic Data for 2-Furoyl Chloride
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.77 (dd, J=1.7, 0.9 Hz, 1H), 7.50 (dd, J=3.7, 0.9 Hz, 1H), 6.65 (dd, J=3.7, 1.7 Hz, 1H)[6] |
| ¹³C NMR | δ (ppm): 157.0 (C=O), 150.0 (C5), 147.0 (C2), 122.0 (C4), 113.0 (C3) |
| Infrared (IR) | ν (cm⁻¹): ~1780-1740 (C=O, acyl chloride), ~3100 (aromatic C-H), ~1580, ~1470 (C=C, furan ring) |
Reactivity and Stability
Reactivity: As an acyl chloride, 2-furoyl chloride is a reactive compound that readily undergoes nucleophilic acyl substitution.
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Hydrolysis: It reacts with water to form 2-furoic acid and hydrochloric acid. This is why it is classified as moisture-sensitive.[5]
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Alcoholysis: It reacts with alcohols to form the corresponding esters.
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Aminolysis: It reacts with ammonia and primary/secondary amines to form amides.
Stability and Storage: 2-Furoyl chloride is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place away from heat and ignition sources.[5] Containers should be kept tightly closed to prevent contact with moisture.[5]
Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[5]
Experimental Protocols
Synthesis of 2-Furoyl Chloride from 2-Furoic Acid
This protocol is based on the classical method of reacting a carboxylic acid with thionyl chloride.[2]
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, as solvent)
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Dry glassware
Equipment:
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Round-bottom flask
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Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases)
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Heating mantle
-
Magnetic stirrer
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Distillation apparatus
Procedure:
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Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reaction: Place 2-furoic acid (1 equivalent) into the flask. In a fume hood, carefully add an excess of thionyl chloride (approximately 2-2.5 equivalents). A solvent such as anhydrous toluene can be used if desired.
-
Heating: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain reflux for 1-2 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified 2-furoyl chloride in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a drop of 2-furoyl chloride can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of 2-furoyl chloride in a volatile organic solvent such as dichloromethane or diethyl ether.
-
Acquisition: Inject the sample into a GC-MS system. The GC will separate the components of the sample, and the MS will provide a mass spectrum for the eluted 2-furoyl chloride, showing its molecular ion peak and fragmentation pattern. A likely fragmentation is the loss of the chlorine atom or the entire acyl group.
Logical Relationships Diagram
The following diagram illustrates the synthesis of 2-furoyl chloride and its primary reactions.
